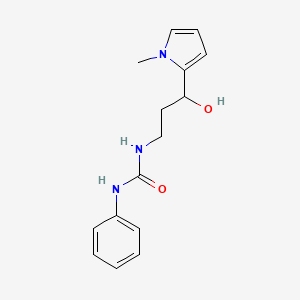
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a phenyl group and a hydroxypropyl group substituted with a methylpyrrole ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while nitration of the phenyl group would yield nitro-substituted derivatives.
科学研究应用
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The hydroxy and urea groups can form hydrogen bonds with target molecules, while the phenyl and pyrrole rings can participate in hydrophobic interactions and π-π stacking, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-phenylurea: Lacks the methyl group on the pyrrole ring, which may affect its chemical properties and biological activity.
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methylphenyl)urea: Contains a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Uniqueness
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and urea groups allows for versatile reactivity, while the phenyl and pyrrole rings contribute to its potential biological activity and interactions with target molecules.
属性
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h2-8,11,14,19H,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOJGNVYCXBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2647747.png)
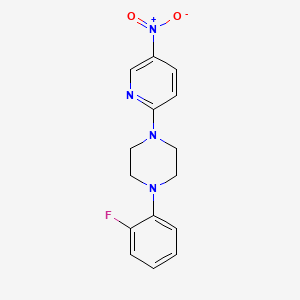
![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2647752.png)
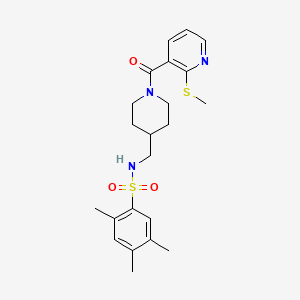
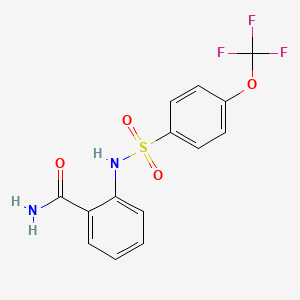
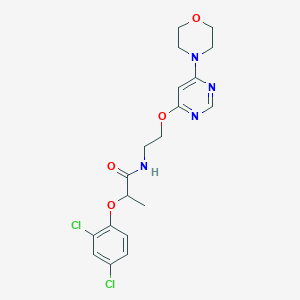
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one](/img/structure/B2647761.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
